2-氨基-3,4-二甲基苯甲酸甲酯

描述

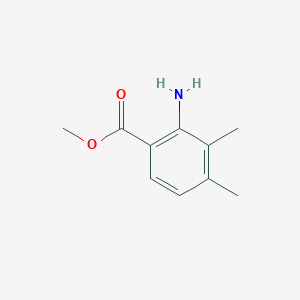

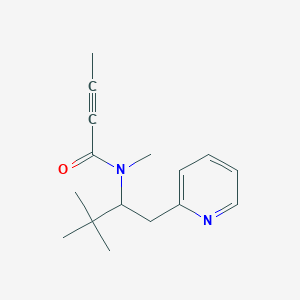

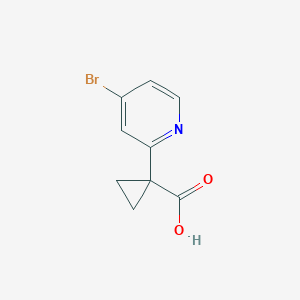

Methyl 2-amino-3,4-dimethylbenzoate is a chemical compound with the molecular formula C10H13NO2 . It is a white crystalline solid that is soluble in water and ethanol.

Molecular Structure Analysis

The molecular structure of Methyl 2-amino-3,4-dimethylbenzoate is represented by the InChI code: 1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,11H2,1-3H3 .Physical And Chemical Properties Analysis

Methyl 2-amino-3,4-dimethylbenzoate has a molecular weight of 179.22 . Further physical and chemical properties are not detailed in the search results.科学研究应用

Organic Synthesis

Methyl 2-amino-3,4-dimethylbenzoate is widely used in organic synthesis. Its structure allows it to act as a building block for the synthesis of more complex organic molecules. Researchers utilize it to create various derivatives and intermediates that are essential in the development of new chemical compounds .

Pharmaceutical Research

In pharmaceutical research, Methyl 2-amino-3,4-dimethylbenzoate is employed in the synthesis of potential drug candidates. Its unique chemical properties make it a valuable starting material for the development of new medications, including anti-inflammatory drugs and antibiotics. This compound helps in exploring new therapeutic agents and understanding their mechanisms of action.

Material Science

This compound is also significant in material science research. It is used in the development of new materials with specific properties, such as polymers and resins. Researchers study its interactions and stability to create materials that can be used in various industrial applications.

Analytical Chemistry

In analytical chemistry, Methyl 2-amino-3,4-dimethylbenzoate is used as a standard or reference material. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, including chromatography and spectroscopy . This ensures accuracy and reliability in the measurement of other compounds.

Chemical Biology

Chemical biology research benefits from this compound as it is used to study biological processes at the molecular level. Researchers use it to investigate enzyme interactions, protein binding, and cellular uptake. This helps in understanding the biochemical pathways and developing new biological probes .

Environmental Science

In environmental science, Methyl 2-amino-3,4-dimethylbenzoate is used to study the degradation and environmental impact of chemical compounds. Researchers analyze its behavior in different environmental conditions to understand its persistence and potential effects on ecosystems. This information is crucial for assessing environmental risks and developing sustainable practices.

Medicinal Chemistry

Medicinal chemists use this compound to design and synthesize new therapeutic agents. Its structure serves as a scaffold for creating molecules with improved pharmacological properties. This application is vital for the discovery of new drugs and optimization of existing ones.

Toxicology Studies

Methyl 2-amino-3,4-dimethylbenzoate is also used in toxicology studies to evaluate the safety and toxicity of new chemical entities. Researchers use it to assess the potential adverse effects on biological systems, which is essential for ensuring the safety of new compounds before they are used in consumer products or pharmaceuticals .

These applications highlight the versatility and importance of Methyl 2-amino-3,4-dimethylbenzoate in various fields of scientific research. Each application contributes to advancing knowledge and developing new technologies and solutions.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Sigma-Aldrich Ambeed BenchChem Smolecule

安全和危害

While specific safety and hazard information for Methyl 2-amino-3,4-dimethylbenzoate is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

属性

IUPAC Name |

methyl 2-amino-3,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRUMQVHQPPAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3,4-dimethylbenzoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2513857.png)

![7-(4-Chlorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2513859.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513865.png)

![2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2513868.png)

![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B2513874.png)

![3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid](/img/structure/B2513875.png)